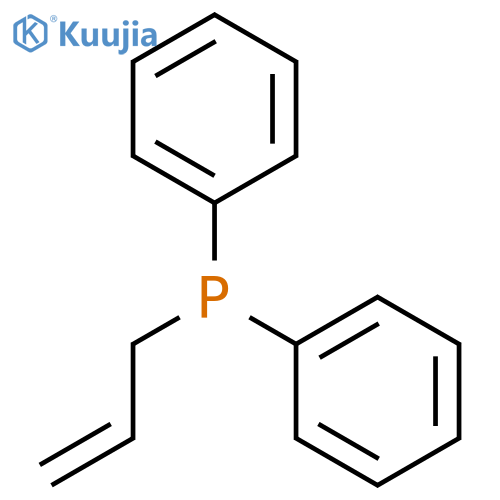

Cas no 2741-38-0 (Allyldiphenylphosphine)

Allyldiphenylphosphine 化学的及び物理的性質

名前と識別子

-

- Allyldiphenylphosphine

- diphenyl(prop-2-enyl)phosphane

- allyl-diphenyl-phosphane

- Diphenyl-2-propenylphosphine

- diphenylallylphosphine

- NSC 180819

- NSC 616248

-

- MDL: MFCD00014954

- インチ: InChI=1S/C15H15P/c1-2-13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12H,1,13H2

- InChIKey: PDDYFPPQDKRJTK-UHFFFAOYSA-N

- ほほえんだ: C=CCP(C1=CC=CC=C1)C2=CC=CC=C2

計算された属性

- せいみつぶんしりょう: 226.09100

- どういたいしつりょう: 226.091

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 182

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 0A^2

- 疎水性パラメータ計算基準値(XlogP): 3.7

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 透明な液体は空気中で不安定である

- 密度みつど: 1.049 g/mL at 25 °C(lit.)

- ゆうかいてん: 135 - 136ºC

- ふってん: 194-200 °C/15 mmHg(lit.)

- フラッシュポイント: 華氏温度:235.4°f

摂氏度:113°c - 屈折率: n20/D 1.619(lit.)

- すいようせい: Soluble in most organic solvents. Insoluble in water.

- PSA: 13.59000

- LogP: 3.30530

- かんど: Air Sensitive

- ようかいせい: まだ確定していません。

Allyldiphenylphosphine セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:UN3278

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S27; S28; S36/37/39

-

危険物標識:

- リスク用語:R36/37/38

- 包装グループ:III

- セキュリティ用語:6.1

- 危険レベル:6.1

- 包装等級:III

Allyldiphenylphosphine 税関データ

- 税関コード:2902909090

- 税関データ:

中国税関コード:

2902909090概要:

2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%

申告要素:

製品名, 成分含有量

要約:

2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%

Allyldiphenylphosphine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB204333-2 g |

Allyldiphenylphosphine, 95%; . |

2741-38-0 | 95% | 2g |

€237.50 | 2023-06-23 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A123966-10g |

Allyldiphenylphosphine |

2741-38-0 | 96% | 10g |

¥1660.90 | 2023-09-04 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014528-500mg |

Allyldiphenylphosphine |

2741-38-0 | 96% | 500mg |

¥126 | 2024-05-24 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 30303-10g |

Allyldiphenylphosphine, 96% |

2741-38-0 | 96% | 10g |

¥2046.00 | 2023-03-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A123966-5g |

Allyldiphenylphosphine |

2741-38-0 | 96% | 5g |

¥1382.90 | 2023-09-04 | |

| Ambeed | A647361-10g |

Allyldiphenylphosphine |

2741-38-0 | 95% (stabilized with MEHQ) | 10g |

$289.0 | 2025-02-19 | |

| TRC | A077180-2.5g |

Allyldiphenylphosphine |

2741-38-0 | 2.5g |

$ 285.00 | 2022-06-08 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A123966-1g |

Allyldiphenylphosphine |

2741-38-0 | 96% | 1g |

¥380.90 | 2023-09-04 | |

| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 600796-5g |

Allyldiphenylphosphine |

2741-38-0 | 95% | 5g |

¥850.0 | 2024-07-19 | |

| Aaron | AR003OFG-1g |

Allyldiphenylphosphine |

2741-38-0 | 90% | 1g |

$33.00 | 2025-02-10 |

Allyldiphenylphosphine 関連文献

-

Carly E. Anderson,David C. Apperley,Andrei S. Batsanov,Philip W. Dyer,Judith A. K. Howard Dalton Trans. 2006 4134

-

Javier Troyano,Félix Zamora,Salomé Delgado Chem. Soc. Rev. 2021 50 4606

-

3. Synthesis of methyl-palladium(II) and -platinum(II) complexes containing labile chelates and olefinic tertiary phosphine ligands: intramolecular insertion of an olefin into a palladium–carbon bond, and activation of a carbon–hydrogen bond by a platinum(II) complexKingsley J. Cavell,Hong Jin J. Chem. Soc. Dalton Trans. 1995 4081

-

4. Stereoselective total synthesis of (±)-3-oxosilphinene through intramolecular Diels–Alder reactionMasataka Ihara,Akihiro Kawaguchi,Hitoshi Ueda,Masatoshi Chihiro,Keiichiro Fukumoto,Tetsuji Kametani J. Chem. Soc. Perkin Trans. 1 1987 1331

-

Valérie Maraval,Delphine Prév?té–Pinet,Régis Laurent,Anne-Marie Caminade,Jean-Pierre Majoral New J. Chem. 2000 24 561

Allyldiphenylphosphineに関する追加情報

Allyldiphenylphosphine(CAS No. 2741-38-0)の特性と応用:有機合成化学における重要性

Allyldiphenylphosphine(CAS No. 2741-38-0)は、有機リン化合物の一種であり、有機合成化学や触媒反応において重要な役割を果たします。特に、パラジウム触媒クロスカップリング反応や不斉合成において、そのユニークな構造が高い反応性を発揮します。近年、医薬品中間体や機能性材料の開発需要が高まる中、本化合物への関心が再燃しています。

本化合物の特徴は、アリル基とジフェニルホスフィンが結合した構造にあります。この組み合わせにより、配位子としての柔軟性と電子供与性が両立され、金属触媒との相互作用を最適化できます。例えば、鈴木カップリングやヘック反応において、従来のホスフィン配位子よりも優れた反応収率を示すケースが報告されています。

2023年以降、AI支援化学研究や自動合成プラットフォームの発展に伴い、Allyldiphenylphosphineのような特殊配位子の構造最適化アルゴリズムが注目されています。研究者は、機械学習モデルを用いて本化合物の派生体設計を行うことで、触媒活性予測の精度向上を図っています。また、持続可能な化学プロセスの観点から、再生可能原料を活用した合成経路の開発も進められています。

産業応用では、OLED材料や有機半導体の製造プロセスにおいて、Allyldiphenylphosphineが電子輸送層の修飾剤として検討されています。特に、フレキシブルディスプレイ市場の拡大に伴い、熱安定性と成膜性を両立させる添加剤需要が増加しています。さらに、バイオイメージングプローブの開発においても、そのリン原子を利用した放射性標識技術が研究されています。

安全性に関する最新の知見では、Allyldiphenylphosphineを取り扱う際には不活性ガス雰囲気下での操作が推奨されます。特に、グローブボックス技術の進歩により、酸素や水分に敏感な化合物の取扱いが容易になりました。また、マイクロリアクターを用いた連続合成法では、副生成物の抑制と反応制御性が向上することが実証されています。

今後の展望として、Allyldiphenylphosphineを基本骨格とする多孔性配位高分子(MOFs)の開発が期待されています。この分野では、ガス貯蔵材料や分子認識システムへの応用を目指した研究が活発化しています。特に、カーボンニュートラル技術に関連して、CO2吸着材としての性能評価が進められています。

学術的な意義では、本化合物がσ供与性とπ受容性を併せ持つ点が特筆されます。この特性は、遷移金属錯体の電子状態を精密に制御する上で極めて重要です。2024年に発表された理論計算研究によれば、Allyldiphenylphosphineの分子軌道エネルギー準位は、金や白金などの貴金属と特に相性が良いことが明らかになりました。

分析技術の進歩も本化合物の研究を加速させています。in situ NMR分光法やX線吸収微細構造(XAFS)解析により、反応中間体における配位構造変化をリアルタイムで観測できるようになりました。これにより、触媒サイクルの解明と反応条件の最適化が飛躍的に進展しています。

市場動向を見ると、Allyldiphenylphosphineのグローバル需要は年間5-7%の成長を維持しています。これは、創薬研究や電子材料産業の拡大に起因するものです。主要サプライヤーは、高純度グレードの製品ラインを拡充するとともに、カスタム合成サービスを通じて研究者の多様な要望に対応しています。

最後に、Allyldiphenylphosphineの研究においては、構造活性相関(SAR)解析が鍵となります。最新の量子化学計算手法と組み合わせることで、より効率的な配位子設計が可能にな���てきました。この分野の発展が、次世代触媒システムの開発にどのように貢献するか、今後の展開が注目されます。

2741-38-0 (Allyldiphenylphosphine) 関連製品

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 61549-49-3(9-Decenenitrile)